molecular formula C13H9N3O4 B13177495 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B13177495
M. Wt: 271.23 g/mol
InChI Key: HVAIFHYSQXSWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features both isoindoline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, which is then coupled with a pyrazole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • Potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide

Uniqueness

What sets 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid apart is its unique combination of isoindoline and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H9N3O4/c17-11-7-3-1-2-4-8(7)12(18)16(11)6-10-9(13(19)20)5-14-15-10/h1-5H,6H2,(H,14,15)(H,19,20)

InChI Key

HVAIFHYSQXSWIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=NN3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.